REACTION_SMILES
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[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[OH:1][c:2]1[cH:3][cH:4][c:5]([I:10])[c:6]([C:7]#[N:8])[cH:9]1.[o:11]1[cH:12][c:13]([B:16]([OH:17])[OH:18])[cH:14][cH:15]1>>[OH:1][c:2]1[cH:3][cH:4][c:5](-[c:13]2[cH:12][o:11][cH:15][cH:14]2)[c:6]([C:7]#[N:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(O)ccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccoc1
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Name
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Type
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product
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Smiles
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N#Cc1cc(O)ccc1-c1ccoc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |